3-[(4-chlorophenyl)methyl]-8-(2-ethylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
3-[(4-Chlorophenyl)methyl]-8-(2-ethylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a structurally complex spirocyclic compound characterized by a 1,3,8-triazaspiro[4.5]decane-2,4-dione core. The substituents at the 3- and 8-positions include a 4-chlorobenzyl group and a 2-ethylbutanoyl moiety, respectively.
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methyl]-8-(2-ethylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O3/c1-3-15(4-2)17(25)23-11-9-20(10-12-23)18(26)24(19(27)22-20)13-14-5-7-16(21)8-6-14/h5-8,15H,3-4,9-13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNXNWBQIJKOIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 3-[(4-chlorophenyl)methyl]-8-(2-ethylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS Number: 1021211-48-2) is a derivative of the 1,3,8-triazaspiro[4.5]decane family, which has garnered attention for its potential biological activities, particularly in cardioprotection and mitochondrial function modulation. This article reviews the current understanding of its biological activity based on diverse research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 391.9 g/mol
- Structure : The compound features a spirocyclic structure that contributes to its unique biological properties.
Recent studies indicate that compounds within the triazaspiro[4.5]decane class inhibit the opening of the mitochondrial permeability transition pore (mPTP), a critical factor in myocardial cell death during ischemia-reperfusion injury. The mechanism appears to involve binding to specific residues in the ATP synthase c subunit, which prevents oligomycin A-related side effects and preserves cellular ATP levels.
Key Findings:
- Inhibition of mPTP : The compound has shown efficacy in preventing mPTP opening, which is crucial for reducing cell death in cardiac tissues during reperfusion events .
- Cardioprotective Effects : In experimental models, treatment with this compound resulted in improved cell viability and maintained ATP levels compared to controls treated with oligomycin A .
Biological Activity Data
The following table summarizes key biological activities and findings associated with 3-[(4-chlorophenyl)methyl]-8-(2-ethylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione:
Study 1: Cardioprotection in Ischemia-Reperfusion Injury
A study published in International Journal of Molecular Sciences demonstrated that derivatives of 1,3,8-triazaspiro[4.5]decane significantly reduced myocardial damage in rat models subjected to ischemia-reperfusion injury. The treated groups showed markedly lower levels of cardiac troponin I (a biomarker for heart injury) compared to control groups treated with standard therapies .
Study 2: Structure-Activity Relationship (SAR)
Research focusing on the SAR of triazaspiro compounds revealed that modifications at specific positions on the triazaspiro scaffold can enhance biological activity and selectivity for mitochondrial targets. The introduction of the 4-chlorophenyl group was found to be particularly beneficial for improving binding affinity and biological efficacy .
Comparaison Avec Des Composés Similaires
Key Observations:
- Substituent Bulk and Polarity: The target compound’s 2-ethylbutanoyl group introduces a branched acyl chain, likely enhancing lipophilicity compared to ether (e.g., 2-ethoxyethyl ) or aryl (e.g., 4-chlorobenzyl ) substituents. This may influence membrane permeability and metabolic stability.
- In contrast, TTDD’s methyl groups favor chlorination for antibacterial activity .
HIF Prolyl Hydroxylase Inhibition
Compounds like 11–16 in (e.g., 3-methylpyridine derivatives) show potent HIF prolyl hydroxylase inhibition, with IC50 values in the nanomolar range. The target compound’s 2-ethylbutanoyl group may mimic the chelating properties of pyridine derivatives, though its efficacy requires empirical validation. Notably, substituents at the 8-position significantly influence binding to the enzyme’s catalytic domain, as shown in crystallography studies .
CNS Modulation
The target compound’s substituents may preclude such activity but warrant screening for off-target effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
